molecular formula C11H15N5 B259389 N-BENZYL-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE

N-BENZYL-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B259389
M. Wt: 217.27 g/mol
InChI Key: IRQPJGPINWFQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound belonging to the tetrazole family Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom These compounds are known for their diverse biological activities and are often used as bioisosteres for carboxylic acids in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of benzylamine with propyl isocyanide and sodium azide under suitable conditions. The reaction proceeds through a 1,3-dipolar cycloaddition to form the tetrazole ring. The reaction conditions often include the use of solvents such as acetonitrile or tetrahydrofuran and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of eco-friendly solvents and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of N-benzyl-1-propyl-1H-tetrazol-5-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

N-BENZYL-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its bioisosteric properties.

    Industry: Used in the development of new materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-BENZYL-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-BENZYL-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE can be compared with other tetrazole derivatives, such as:

    N-benzyl-1H-tetrazol-5-amine: Lacks the propyl group, which may affect its biological activity and chemical reactivity.

    1-propyl-1H-tetrazol-5-amine: Lacks the benzyl group, which may influence its binding affinity to molecular targets.

    5-phenyl-1H-tetrazole: Contains a phenyl group instead of a benzyl group, which can alter its physicochemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other tetrazole derivatives.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

N-benzyl-1-propyltetrazol-5-amine

InChI

InChI=1S/C11H15N5/c1-2-8-16-11(13-14-15-16)12-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13,15)

InChI Key

IRQPJGPINWFQEX-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC=CC=C2

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC=CC=C2

Origin of Product

United States

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